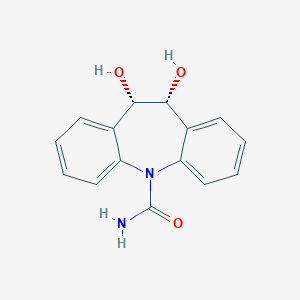

顺式-10,11-二羟基-10,11-二氢卡马西平

描述

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is a metabolite of carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. This compound is characterized by its molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . It is primarily studied for its role in the metabolism of carbamazepine and its potential pharmacological effects.

科学研究应用

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is extensively studied in various scientific fields:

作用机制

Target of Action

cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine, also known as 7DQ8R1AQ9J, is primarily used to treat epilepsy . It is a prodrug of carbamazepine, which is known to target voltage-gated sodium channels in the central nervous system .

Mode of Action

The compound is metabolized by the enzyme dioxygenase in the liver to form its active form . The active form of the drug binds to the voltage-gated sodium channels, stabilizing their inactive state and preventing rapid, repetitive firing of action potentials. This reduces the propagation of seizure activity in the brain .

Biochemical Pathways

The primary biochemical pathway involved is the metabolic conversion of the prodrug into its active form by the enzyme dioxygenase . This process occurs in the liver, a major site of drug metabolism. The active form then exerts its therapeutic effect by modulating the activity of voltage-gated sodium channels .

Pharmacokinetics

The pharmacokinetic properties of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine are largely determined by its metabolism in the liver. As a prodrug, it needs to be converted into its active form to exert its therapeutic effect

Result of Action

The result of the action of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is the reduction of seizure activity in the brain. By stabilizing the inactive state of voltage-gated sodium channels, it prevents the rapid, repetitive firing of action potentials that is characteristic of seizures .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine typically involves the hydroxylation of carbamazepine. This can be achieved through enzymatic reactions using cytochrome P450 enzymes or through chemical oxidation methods. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the selective formation of the cis-dihydroxy derivative .

Industrial Production Methods: Industrial production of cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine may involve large-scale enzymatic processes or chemical synthesis routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Enzymatic methods are preferred for their specificity and environmentally friendly nature .

化学反应分析

Types of Reactions: cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound back to its parent carbamazepine.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Carbamazepine.

Substitution: Alkylated or acylated derivatives.

相似化合物的比较

Carbamazepine: The parent compound, widely used as an anticonvulsant and mood stabilizer.

trans-10,11-Dihydroxy-10,11-dihydrocarbamazepine: Another metabolite of carbamazepine with different stereochemistry.

10,11-Dihydro-10,11-dihydroxycarbamazepine: A related compound with similar pharmacological properties.

Uniqueness: cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine is unique due to its specific stereochemistry, which may influence its pharmacological activity and metabolic pathways. Its distinct properties make it an important compound for studying the metabolism and effects of carbamazepine .

属性

IUPAC Name |

(5S,6R)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGQOPPDPVELEG-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136368 | |

| Record name | rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58955-94-5 | |

| Record name | rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58955-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10,11-dihydroxy-, (10R,11S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058955945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(10R,11S)-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-DIHYDROXY-10,11-DIHYDROCARBAZEPINE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DQ8R1AQ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine relevant in the context of environmental science?

A: Carbamazepine, a widely used neuroactive drug, is known to resist conventional wastewater treatment processes and ends up contaminating water resources. [] This persistence raises concerns about potential ecological and human health risks. The research identified Paraburkholderia xenovorans LB400 as a bacterium capable of degrading carbamazepine into cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine. [] This biodegradation pathway is particularly important because it offers a potential solution for removing carbamazepine from wastewater, thus mitigating its environmental impact. Additionally, the identified metabolites, including cis-10,11-Dihydroxy-10,11-dihydrocarbamazepine, are considered less harmful than the carcinogenic acridine products generated by some advanced oxidation methods used in water treatment. []

Q2: How does the biodegradation rate of carbamazepine by Paraburkholderia xenovorans LB400 compare to other methods?

A: The research demonstrated that Paraburkholderia xenovorans LB400 degrades carbamazepine at a rate significantly higher than previously reported methods. [] Specifically, the degradation rate observed in this study was 40 times faster than the best rates reported prior. [] This finding highlights the potential of utilizing this bacterium and its enzymatic pathways for efficient bioremediation of carbamazepine-contaminated water.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)

![(S)-[1-(3-Mercapto-1-pyrrolidinyl)ethylidene]carbamic acid (4-nitrophenyl)methyl ester](/img/structure/B116414.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)